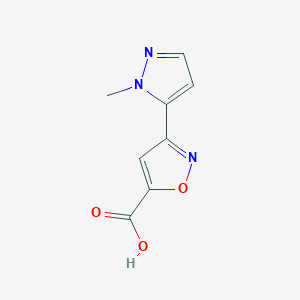
(1S)-1-(2,5-dibromophenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(2,5-dibromophenyl)ethan-1-amine is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring and an amine group attached to an ethan-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,5-dibromophenyl)ethan-1-amine typically involves the bromination of a suitable precursor followed by amination. One common method involves the bromination of 2,5-dibromophenylacetic acid, followed by reduction to the corresponding alcohol and subsequent conversion to the amine via reductive amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
(1S)-1-(2,5-dibromophenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
(1S)-1-(2,5-dibromophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1S)-1-(2,5-dibromophenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully.
類似化合物との比較
Similar Compounds
- (1S)-1-(2,4-dibromophenyl)ethan-1-amine
- (1S)-1-(3,5-dibromophenyl)ethan-1-amine
- (1S)-1-(2,5-dichlorophenyl)ethan-1-amine
Uniqueness
(1S)-1-(2,5-dibromophenyl)ethan-1-amine is unique due to the specific positioning of the bromine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of bromine atoms can also affect the compound’s electronic properties, making it distinct in its interactions and applications.
特性
分子式 |
C8H9Br2N |
|---|---|
分子量 |
278.97 g/mol |
IUPAC名 |
(1S)-1-(2,5-dibromophenyl)ethanamine |
InChI |
InChI=1S/C8H9Br2N/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3/t5-/m0/s1 |
InChIキー |
VWIJODSEAQBYNY-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C1=C(C=CC(=C1)Br)Br)N |
正規SMILES |
CC(C1=C(C=CC(=C1)Br)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-(Benzo[d]thiazol-2-yl)-2-methylpropan-2-ol](/img/structure/B13609240.png)



![3-Ethylimidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13609252.png)


